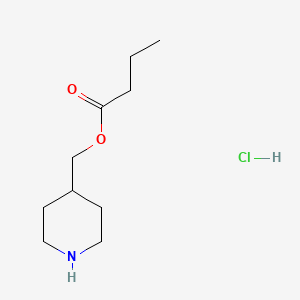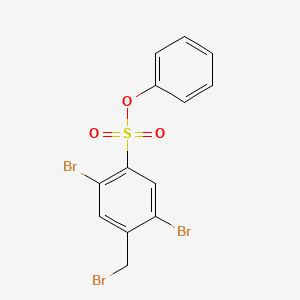methanone CAS No. 613660-48-3](/img/structure/B14218003.png)
[(3R)-3-Hydroxypiperidin-1-yl](6-methylpyridin-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Hydroxypiperidin-1-ylmethanone typically involves the following steps:
Formation of the Hydroxypiperidine Moiety: This can be achieved through the reduction of a piperidone precursor using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride.
Coupling with Methylpyridine: The hydroxypiperidine intermediate is then coupled with a methylpyridine derivative using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
(3R)-3-Hydroxypiperidin-1-ylmethanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The carbonyl group in the methanone bridge can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The methyl group on the pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a hydroxyl derivative.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
(3R)-3-Hydroxypiperidin-1-ylmethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (3R)-3-Hydroxypiperidin-1-ylmethanone involves its interaction with specific molecular targets. The hydroxypiperidine moiety may interact with enzymes or receptors, modulating their activity. The methylpyridine ring can enhance binding affinity and specificity through π-π interactions and hydrogen bonding.
Comparación Con Compuestos Similares
(3R)-3-Hydroxypiperidin-1-ylmethanone can be compared with similar compounds such as:
(3R)-3-Hydroxypiperidin-1-ylmethanone: Lacks the methyl group on the pyridine ring.
(3R)-3-Hydroxypiperidin-1-ylmethanone: Has the methyl group at a different position on the pyridine ring.
(3R)-3-Hydroxypiperidin-1-ylmethanone: Contains a chlorine atom instead of a methyl group.
These comparisons highlight the unique structural features of (3R)-3-Hydroxypiperidin-1-ylmethanone, which may contribute to its distinct chemical and biological properties.
Propiedades
Número CAS |
613660-48-3 |
|---|---|
Fórmula molecular |
C12H16N2O2 |
Peso molecular |
220.27 g/mol |
Nombre IUPAC |
[(3R)-3-hydroxypiperidin-1-yl]-(6-methylpyridin-3-yl)methanone |
InChI |
InChI=1S/C12H16N2O2/c1-9-4-5-10(7-13-9)12(16)14-6-2-3-11(15)8-14/h4-5,7,11,15H,2-3,6,8H2,1H3/t11-/m1/s1 |
Clave InChI |
VQRAWUCCNCOGIJ-LLVKDONJSA-N |
SMILES isomérico |
CC1=NC=C(C=C1)C(=O)N2CCC[C@H](C2)O |
SMILES canónico |
CC1=NC=C(C=C1)C(=O)N2CCCC(C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[4-(Methanesulfonyl)-6-(thiophen-2-yl)pyrimidin-2-yl]morpholine](/img/structure/B14217921.png)
![(Tetrazolo[1,5-a]quinoxalin-4(5H)-ylidene)propanedinitrile](/img/structure/B14217924.png)
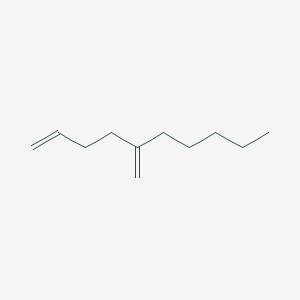
![[(1-Hydroxypropan-2-yl)oxy]acetic acid](/img/structure/B14217933.png)
![N~1~-[(2,4-Dimethoxyphenyl)methyl]-N~2~-pentylethane-1,2-diamine](/img/structure/B14217937.png)
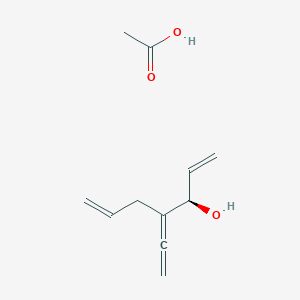
![2-Amino-5-chloro-N-[4-(propan-2-yl)phenyl]benzene-1-carbothioamide](/img/structure/B14217948.png)
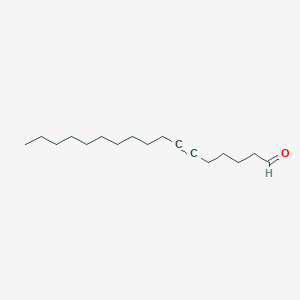

![3,7-diphenyl-2,4,6-trithiophen-2-yl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B14217983.png)
![3-[(2-Methoxyethyl)amino]-N,N-dimethylbut-2-enamide](/img/structure/B14217987.png)
